molecular formula C18H14F2N6O2 B2947166 1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide CAS No. 1448030-67-8

1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide

Cat. No.: B2947166
CAS No.: 1448030-67-8
M. Wt: 384.347
InChI Key: YFNGZGJYIUNBNI-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a difluorobenzoyl group, a tetrazole ring, and an azetidine ring

Preparation Methods

The synthesis of 1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves multiple steps, typically starting with the preparation of the azetidine ring followed by the introduction of the difluorobenzoyl and tetrazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research to fully elucidate the compound’s effects.

Comparison with Similar Compounds

1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N6O2/c19-15-6-1-11(7-16(15)20)18(28)25-8-12(9-25)17(27)22-13-2-4-14(5-3-13)26-10-21-23-24-26/h1-7,10,12H,8-9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNGZGJYIUNBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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